molecular formula C10H11F3N2O3S B14424114 N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide CAS No. 80798-80-7

N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide

Cat. No.: B14424114
CAS No.: 80798-80-7
M. Wt: 296.27 g/mol
InChI Key: MKAOLZGYWAGMLM-UHFFFAOYSA-N
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Description

N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethanesulfonyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce sulfonyl derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-[(trifluoromethanesulfonyl)amino]benzamide
  • N-Propyl-2-[(trifluoromethanesulfonyl)amino]benzamide
  • N-Butyl-2-[(trifluoromethanesulfonyl)amino]benzamide

Uniqueness

N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide is unique due to its specific ethyl group, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .

Properties

CAS No.

80798-80-7

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

N-ethyl-2-(trifluoromethylsulfonylamino)benzamide

InChI

InChI=1S/C10H11F3N2O3S/c1-2-14-9(16)7-5-3-4-6-8(7)15-19(17,18)10(11,12)13/h3-6,15H,2H2,1H3,(H,14,16)

InChI Key

MKAOLZGYWAGMLM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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